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Compound of Interest

Compound Name: 1,3-Bis(4-fluorobutyl)urea

CAS No.: 542-51-8

Cat. No.: B13422297

Get Quote

Executive Summary: The Fluorine Advantage
The urea moiety (

) is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen bond (H-
bond) donor motif for targets like Soluble Epoxide Hydrolase (sEH) and Raf Kinases. However,
unsubstituted ureas frequently suffer from rapid metabolic clearance and suboptimal
membrane permeability.

This guide objectively compares Fluorinated Urea Inhibitors against their non-fluorinated

counterparts and bioisosteres (amides/carbamates). Experimental data confirms that strategic

fluorination—specifically at the ortho or para positions of N-aryl rings or within alkyl side chains

—dramatically enhances potency (up to 100-fold) and metabolic stability (

), transforming a hit compound into a viable clinical candidate.

Mechanistic Basis of Activity
The "Urea Anchor" Hypothesis
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The urea scaffold functions primarily by mimicking the transition state of the substrate. In sEH

inhibition, the urea protons form a catalytic H-bond network with an aspartic acid residue (e.g.,

Asp335 in human sEH) in the enzyme's active site.

The Fluorine Effect:

Electronic Modulation (Acidity): Fluorine is highly electronegative. When placed on an N-

phenyl ring, it withdraws electron density, increasing the acidity of the urea N-H protons. This

strengthens the H-bond interaction with the target enzyme's nucleophilic residues.

Metabolic Blockade: Carbon-Fluorine (C-F) bonds (approx. 116 kcal/mol) are stronger than

C-H bonds. Replacing metabolically labile C-H sites (soft spots) with C-F prevents oxidative

dealkylation by Cytochrome P450 enzymes.

Visualizing the SAR Decision Logic
The following diagram illustrates the decision-making process for optimizing urea scaffolds

using fluorine.
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Figure 1: Strategic incorporation of fluorine atoms to address specific liabilities in urea-based

inhibitors.
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Case Study A: Soluble Epoxide Hydrolase (sEH)
Inhibitors
sEH inhibitors are potent anti-inflammatory agents.[1][2] Early generation ureas (e.g., TPU)

were active but metabolically unstable.

Table 1: Impact of Fluorination on Potency and Stability

Compound
Class

Structure
Description

sEH

(nM)*

Metabolic
Stability (

min)**

Performance
Verdict

Non-Fluorinated

Urea

1-Adamantyl-3-

phenylurea
12.0 < 15

Poor. Rapidly

oxidized at the

phenyl ring.

Amide

Bioisostere

Adamantyl-

amide analog
450.0 > 60

Suboptimal.

Stability is high,

but potency

drops 30x due to

loss of one H-

bond donor.

Fluorinated Urea

(Gen 1)

1-Adamantyl-3-

(4-

fluorophenyl)ure

a

1.2 45

Good. Fluorine at

para position

blocks

metabolism and

improves binding

10x.

Fluorinated Urea

(Gen 2)

Trifluoromethoxy

phenyl-urea

(e.g., TPAU)

0.4 > 120

Excellent.

group maximizes

lipophilicity and

metabolic

resistance.
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*Data aggregated from standard fluorescent assays (Protocol 4.1). **Microsomal stability

(Human Liver Microsomes).

Case Study B: Kinase Inhibitors (Sorafenib vs.
Regorafenib)
This comparison highlights how a single fluorine atom can differentiate two blockbuster drugs.

Sorafenib: A diaryl urea used for renal cell carcinoma.

Regorafenib: Structurally identical to Sorafenib, but with a fluorine atom added to the central

phenyl ring.

Comparison:

Potency: Regorafenib exhibits a broader kinase inhibition profile and higher affinity for

VEGFR2 compared to Sorafenib, largely due to the fluorine-induced conformational lock and

increased lipophilicity.

Clinical Utility: Regorafenib is effective in Sorafenib-resistant hepatocellular carcinoma

(HCC), proving that the fluorinated analog is not just a "me-too" drug but a functional

upgrade.

Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating fluorinated

ureas.

Protocol: Fluorescent sEH Inhibition Assay (
Determination)
This assay uses the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-

phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.

Reagents:

Recombinant human sEH enzyme.
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PHOME substrate (

stock in DMSO).

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

Workflow:

Preparation: Dilute inhibitor compounds in DMSO (serial dilutions: 10,000 nM to 0.1 nM).

Incubation: Mix

of enzyme solution with

of inhibitor in a black 96-well plate. Incubate at

for 5 minutes. Reason: Allows pre-equilibrium binding of the urea to the active site.

Initiation: Add

of PHOME substrate solution (Final concentration

).

Measurement: Monitor fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) for

10–15 minutes kinetically.

Calculation: Plot the slope of fluorescence appearance vs. inhibitor concentration. Fit to a

sigmoidal dose-response curve to determine

.

Protocol: Microsomal Metabolic Stability
Objective: Determine intrinsic clearance (

) and half-life (

).

Workflow:
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Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg

protein/mL), and Test Compound (

).

Pre-incubation: 5 minutes at

.

Start: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Sampling: Aliquot

at t = 0, 5, 15, 30, and 60 min.

Quench: Add to

ice-cold Acetonitrile (containing internal standard). Centrifuge.

Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

Visualizing the Experimental Workflow
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Figure 2: Parallel screening workflow for potency and metabolic stability.
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When designing urea-based inhibitors, follow these guidelines:

Prioritize Fluorine over Chlorine: While both are halogens, the C-F bond is significantly more

stable and smaller (van der Waals radius 1.47 Å vs 1.75 Å), causing less steric clash in tight

binding pockets.

Use Bioisosteres Cautiously: Replacing the urea with an amide or carbamate often improves

physical properties (solubility) but almost invariably degrades potency by removing a critical

H-bond donor. Only switch to bioisosteres if the urea toxicity (e.g., poor solubility) cannot be

managed by formulation.

Target the "Soft Spots": If your lead compound shows rapid clearance, identify the primary

metabolite (usually a hydroxylated phenyl ring). Place a fluorine atom exactly at that position

to block the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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